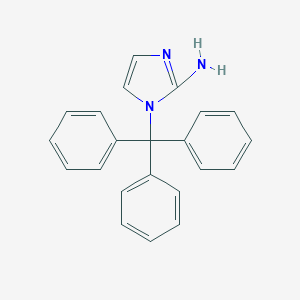![molecular formula C12H21NO B068196 Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI) CAS No. 189273-19-6](/img/structure/B68196.png)
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI) is a cyclic alcohol compound that has been widely used in scientific research. This compound has been found to have several unique properties that make it an important tool for studying various biological processes.
作用机制
The mechanism of action of Cyclopentanol is not fully understood. However, it has been found to interact with GPCRs, including dopamine D1 receptors, and inhibit their activity. This inhibition leads to downstream effects on various signaling pathways, which can be studied to understand the physiological and biochemical effects of GPCRs.
Biochemical and Physiological Effects:
Cyclopentanol has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of dopamine D1 receptors, which are involved in the regulation of various physiological processes, including movement, reward, and motivation. Cyclopentanol has also been found to inhibit the activity of other GPCRs, including adrenergic receptors, which are involved in the regulation of blood pressure and heart rate.
实验室实验的优点和局限性
Cyclopentanol has several advantages as a tool for studying GPCRs. It is a potent antagonist of dopamine D1 receptors, making it a useful tool for studying the physiological and biochemical effects of this receptor. Cyclopentanol is also relatively easy to synthesize and has a high purity, making it a reliable tool for scientific research. However, Cyclopentanol has several limitations. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, it may have off-target effects on other GPCRs, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of Cyclopentanol in scientific research. One direction is the study of its effects on other GPCRs, including adrenergic receptors. Another direction is the development of more potent and selective antagonists of GPCRs, which can be used to study their physiological and biochemical effects. Additionally, the use of Cyclopentanol in combination with other tools, such as optogenetics and calcium imaging, can provide a more comprehensive understanding of the signaling pathways involved in GPCR-mediated processes.
合成方法
Cyclopentanol can be synthesized through several methods, including the reduction of cyclopentanone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of cyclopentanone with hydrogen gas in the presence of a catalyst such as palladium on carbon. These methods have been optimized to produce high yields of Cyclopentanol with high purity.
科学研究应用
Cyclopentanol has been used in scientific research as a tool for studying various biological processes. One of the most common applications of Cyclopentanol is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in signal transduction. Cyclopentanol has been found to be a potent antagonist of the dopamine D1 receptor, making it a useful tool for studying the physiological and biochemical effects of this receptor.
属性
| 189273-19-6 | |
分子式 |
C12H21NO |
分子量 |
195.3 g/mol |
IUPAC 名称 |
1-[(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H21NO/c14-12(6-1-2-7-12)11-8-9-4-3-5-10(9)13-11/h9-11,13-14H,1-8H2/t9-,10-,11+/m1/s1 |
InChI 键 |
YHGFTJWGGDCEHX-MXWKQRLJSA-N |
手性 SMILES |
C1CCC(C1)([C@@H]2C[C@H]3CCC[C@H]3N2)O |
SMILES |
C1CCC(C1)(C2CC3CCCC3N2)O |
规范 SMILES |
C1CCC(C1)(C2CC3CCCC3N2)O |
同义词 |
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


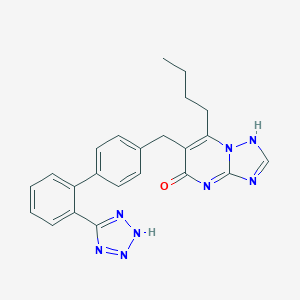



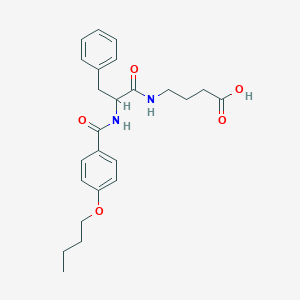


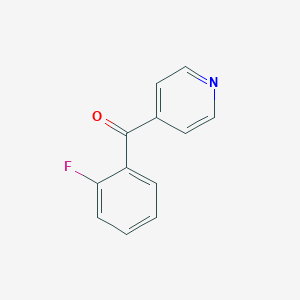

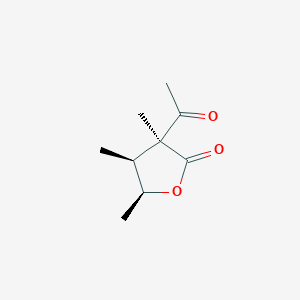
![1H-Pyrrolo[2,3-b]pyridin-1-ol](/img/structure/B68140.png)
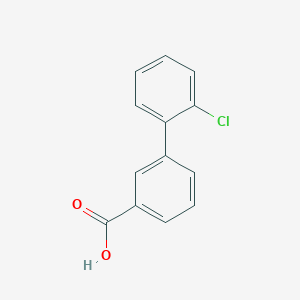
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B68143.png)
